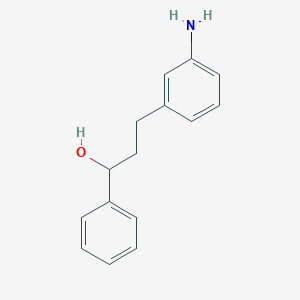

3-(3-Aminophenyl)-1-phenylpropan-1-ol

Description

BenchChem offers high-quality 3-(3-Aminophenyl)-1-phenylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Aminophenyl)-1-phenylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-aminophenyl)-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11,15,17H,9-10,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHBKKGZWQTGLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC2=CC(=CC=C2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 3-(3-Aminophenyl)-1-phenylpropan-1-ol

Foreword: Unveiling the Therapeutic Potential of a Novel Phenylpropanol Derivative

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of molecular discovery, this guide serves as a comprehensive exploration into the latent biological activities of 3-(3-Aminophenyl)-1-phenylpropan-1-ol. While direct empirical data on this specific molecule remains nascent, its structural architecture, which marries a phenylpropanol backbone with an aminophenyl moiety, suggests a rich pharmacological potential. This document is structured not as a rigid protocol, but as a dynamic roadmap, designed to inspire and guide rigorous scientific inquiry. We will dissect the molecule's constituent parts, extrapolate from the known bioactivities of analogous structures, and lay forth a robust, multi-pronged experimental strategy to systematically uncover its therapeutic promise. Our approach is grounded in the principles of scientific integrity, providing not just the "what" but the "why" behind each proposed experimental choice, ensuring a self-validating and logical progression of investigation.

Physicochemical Characterization: The Foundation of Biological Interaction

A molecule's biological activity is intrinsically linked to its physicochemical properties. Understanding these characteristics is the first step in predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₅H₁₇NO | Provides the elemental composition. |

| Molecular Weight | 227.30 g/mol | Influences absorption and distribution; generally, lower molecular weight is favorable for oral bioavailability. |

| XLogP3 | 2.7 | Indicates a moderate lipophilicity, suggesting potential for good membrane permeability and oral absorption. |

| Hydrogen Bond Donors | 2 | The amine and hydroxyl groups can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can act as hydrogen bond acceptors, contributing to target binding. |

Data sourced from PubChem.[1]

Hypothesized Biological Activities: An Evidence-Based Rationale

The chemical structure of 3-(3-Aminophenyl)-1-phenylpropan-1-ol is a composite of well-known pharmacophores, allowing us to formulate several compelling hypotheses for its potential biological activities.

Potential as a Central Nervous System (CNS) Agent

The 1-phenylpropan-1-ol core is a key feature of many CNS-active compounds. Notably, derivatives of 3-amino-1,1-diaryl-2-propanols have shown promise as antidepressant agents.[2] The presence of the aminophenyl group may further modulate this activity.

Potential as an Antimicrobial Agent

Aminophenol derivatives have a documented history of antimicrobial properties.[3] Furthermore, aminophenyl chalcones, which share structural similarities, have been shown to potentiate the effects of antibiotics and inhibit bacterial efflux pumps.[4] This suggests that 3-(3-Aminophenyl)-1-phenylpropan-1-ol could exhibit direct antimicrobial activity or act as a synergist with existing antibiotics.

Potential as a Cytotoxic Agent for Oncology Applications

Phenylpropanolamine has demonstrated cytotoxic effects in vitro.[5] Moreover, various aminophenol derivatives have been investigated for their anticancer properties. The combination of these two moieties in a single molecule warrants a thorough investigation into its potential as a cytotoxic agent against various cancer cell lines.

A Strategic Framework for Experimental Validation

To systematically investigate the hypothesized biological activities, a tiered approach is recommended, beginning with broad in vitro screening and progressing to more focused mechanistic and in vivo studies.

Workflow for Investigating Biological Activity

Caption: A tiered experimental workflow for validating the biological activity of 3-(3-Aminophenyl)-1-phenylpropan-1-ol.

Detailed Experimental Protocols

Cytotoxicity Screening: The MTT Assay

Objective: To assess the in vitro cytotoxic activity of 3-(3-Aminophenyl)-1-phenylpropan-1-ol against a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 3-(3-Aminophenyl)-1-phenylpropan-1-ol in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 3-(3-Aminophenyl)-1-phenylpropan-1-ol against a panel of pathogenic bacteria.

Protocol:

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

-

Compound Dilution: Serially dilute 3-(3-Aminophenyl)-1-phenylpropan-1-ol in MHB in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: Subculture aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

CNS Activity: Radioligand Binding Assays

Objective: To evaluate the binding affinity of 3-(3-Aminophenyl)-1-phenylpropan-1-ol to key CNS targets, such as serotonin and norepinephrine transporters.

Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from cells or tissues expressing the target receptors (e.g., SERT, NET).

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of 3-(3-Aminophenyl)-1-phenylpropan-1-ol.

-

Incubation: Incubate the reaction mixture to allow for binding equilibrium to be reached.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Proposed Mechanism of Action: A Visual Hypothesis

Based on the structural analogy to known cytotoxic agents that induce apoptosis, a plausible mechanism of action for the potential anticancer activity of 3-(3-Aminophenyl)-1-phenylpropan-1-ol could involve the intrinsic apoptotic pathway.

Caption: A hypothesized intrinsic apoptotic pathway induced by 3-(3-Aminophenyl)-1-phenylpropan-1-ol.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for investigating the biological activities of 3-(3-Aminophenyl)-1-phenylpropan-1-ol. The structural motifs inherent in this molecule strongly suggest a multifaceted pharmacological profile with potential applications in oncology, infectious diseases, and neurology. The proposed experimental workflows are designed to be both rigorous and efficient, allowing for a systematic and evidence-based exploration of these possibilities. The data generated from these studies will be pivotal in determining the therapeutic potential of this novel compound and will undoubtedly pave the way for further preclinical and clinical development. The scientific community is encouraged to build upon this foundation, as the journey to unlocking the full therapeutic value of 3-(3-Aminophenyl)-1-phenylpropan-1-ol has just begun.

References

-

Hertzberg, R. P., & Hecht, S. M. (1988). Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied In vitro. In Vitro Toxicology, 2(3), 225-238. [Link]

-

Costa, M. F. P., et al. (2021). Aminophenyl chalcones potentiating antibiotic activity and inhibiting bacterial efflux pump. Bioorganic Chemistry, 108, 104663. [Link]

-

PubChem. (n.d.). 3-(3-aminophenyl)-1-phenylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Barber, M., & Haslewood, G. A. D. (1945). The Antibacterial Activity of Simple Derivatives of 2-Aminophenol. Biochemical Journal, 39(4), 285–287. [Link]

-

Cairns, D. (1984). Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. Journal of Medicinal Chemistry, 27(4), 533-537. [Link]

Sources

- 1. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Aminophenyl chalcones potentiating antibiotic activity and inhibiting bacterial efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and safety data sheet (SDS) for 3-(3-Aminophenyl)-1-phenylpropan-1-ol

This guide serves as an in-depth technical monograph on 3-(3-Aminophenyl)-1-phenylpropan-1-ol (CAS 87082-42-6), a critical intermediate scaffold in the synthesis of CNS-active pharmaceutical agents.

CAS Registry Number: 87082-42-6

Formula:

Executive Summary & Chemical Identity

3-(3-Aminophenyl)-1-phenylpropan-1-ol is a bifunctional aromatic building block characterized by a 1,3-disubstituted propyl chain linking a phenyl ring and a 3-aminophenyl moiety. Its structural versatility stems from the presence of both a secondary alcohol and a primary aromatic amine, making it a "privileged scaffold" in medicinal chemistry, particularly for developing ligands targeting G-protein coupled receptors (GPCRs) and kinase inhibitors.

Physicochemical Profile

| Property | Value | Note |

| Appearance | Pale yellow to brown viscous oil or semi-solid | Oxidizes upon air exposure |

| Boiling Point | ~430°C (Predicted) | Decomposes at high temp |

| Density | 1.15 ± 0.06 g/cm³ (Predicted) | |

| pKa (Amine) | ~4.0 - 5.0 (Aniline-like) | Weak base |

| pKa (Alcohol) | ~14.5 | |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility |

| LogP | ~2.5 - 3.0 | Lipophilic |

Safety Data Sheet (SDS) & Hazard Identification

GHS Classification (Inferred from Structure & Analogues): This compound contains an aniline derivative and a benzylic-like alcohol. It must be handled as a hazardous substance.

Hazard Statements

-

H302: Harmful if swallowed.[1]

-

H319: Causes serious eye irritation.[3]

-

H373: May cause damage to organs (Blood, Liver) through prolonged or repeated exposure (Associated with anilines).

Precautionary Protocols

-

Engineering Controls: Use only in a chemical fume hood. Ensure safety shower and eyewash are accessible.[3]

-

PPE:

-

Respiratory: NIOSH-approved respirator (N95 or P100) if dust/aerosol generation is possible.

-

Skin: Nitrile gloves (minimum 0.11mm thickness).

-

Eyes: Chemical safety goggles.

-

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Light sensitive.

Synthesis & Manufacturing Process

The synthesis of 3-(3-Aminophenyl)-1-phenylpropan-1-ol typically follows a convergent route involving an Aldol-Condensation followed by a selective reduction sequence.

Reaction Pathway Diagram

Figure 1: Stepwise synthetic pathway from commercially available precursors to the target amino-alcohol.

Detailed Protocol

Step 1: Aldol Condensation (Chalcone Formation)

-

Reagents: Dissolve 3-nitrobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in Ethanol.

-

Catalyst: Add 10% NaOH solution dropwise at 0°C.

-

Reaction: Stir at room temperature for 4-6 hours. A precipitate (Chalcone) will form.

-

Workup: Filter the solid, wash with cold ethanol/water, and dry.

-

Yield: Typically 80-90%.

Step 2: Hydrogenation (Reduction of Nitro & Alkene) Critical Safety Note: This step is exothermic.[4] Hydrogen gas is flammable.

-

Setup: Dissolve the Chalcone in Ethyl Acetate or Methanol in a hydrogenation vessel.

-

Catalyst: Add 10% Pd/C (5-10 wt%).

-

Conditions: Hydrogenate at 30-50 psi

at room temperature. Monitor by TLC until the nitro group (polar) and alkene are reduced. -

Outcome: This yields the amino-ketone intermediate (1-phenyl-3-(3-aminophenyl)propan-1-one).

Step 3: Carbonyl Reduction (Ketone to Alcohol)

-

Reagents: Dissolve the amino-ketone in Methanol.

-

Reduction: Add Sodium Borohydride (

, 1.2 eq) portion-wise at 0°C. -

Quench: After 1 hour, quench with saturated

solution. -

Extraction: Extract with Ethyl Acetate, wash with brine, dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc) to yield the target alcohol.

Applications in Drug Discovery

This scaffold is a structural analog of several blockbuster drugs and serves as a versatile intermediate.

Pharmacophore Mapping

The 1,3-amino-alcohol motif allows for the construction of:

-

Dual SNRI/SSRI Inhibitors: The propanolamine backbone mimics the core of Fluoxetine and Atomoxetine (though those are typically 3-phenyl-3-aryloxypropylamines).

-

Histamine H3 Antagonists: The 3-aminophenyl group provides a rigid aromatic linker often required for H3 receptor binding pockets.

-

Kinase Inhibitors: The aniline nitrogen can be derivatized into urea or amide linkages to bind the hinge region of kinase ATP-binding sites.

Figure 2: Application landscape of the scaffold in medicinal chemistry.

Analytical Quality Control

To ensure the integrity of the compound for research use, the following QC parameters must be met:

-

HPLC Purity: >95% (Reverse phase C18, Water/Acetonitrile gradient with 0.1% TFA).

-

NMR Verification:

-

1H NMR (DMSO-d6): Look for the propyl chain multiplets (

1.8-2.6 ppm), the benzylic proton (

-

-

Mass Spectrometry:

.

References

-

PubChem. "3-(3-aminophenyl)-1-phenylpropan-1-ol (Compound)."[5] National Library of Medicine. Link

-

BenchChem. "3-(3-Aminophenyl)-1-phenylpropan-1-ol Product Information & Synthesis." BenchChem Database. Link[6]

-

Sigma-Aldrich. "Safety Data Sheet Guidelines for Aromatic Amino-Alcohols." MilliporeSigma. Link

-

Arctom Scientific. "CAS 87082-42-6 Technical Data." Arctom. Link

Sources

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-(3-Aminophenyl)-1-phenylpropan-1-ol | 87082-42-6 | Benchchem [benchchem.com]

- 5. PubChemLite - 3-(3-aminophenyl)-1-phenylpropan-1-ol (C15H17NO) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Crystal Structure Analysis of 3-(3-Aminophenyl)-1-phenylpropan-1-ol: A Technical Guide to Unlocking Molecular Architecture

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms in the solid state governs critical physicochemical properties, including solubility, stability, bioavailability, and tabletability. This guide provides an in-depth technical walkthrough of the crystal structure analysis of 3-(3-Aminophenyl)-1-phenylpropan-1-ol, a scaffold of interest due to the pharmacological relevance of related aminophenyl-propanol derivatives.[1][2] We will navigate the complete workflow, from rational synthesis and the nuanced art of crystallization to the powerful analytical techniques of Single-Crystal and Powder X-ray Diffraction (SC-XRD & PXRD). This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying causality and field-proven insights required to achieve and interpret high-quality crystallographic data.

The 'Why': Context and Significance

The aminophenyl-propanol moiety is a recurring motif in pharmacologically active compounds, serving as a key intermediate in the synthesis of various pharmaceuticals.[3][4] Derivatives of this structural class have been explored for a range of therapeutic applications.[1][2] For any new active pharmaceutical ingredient (API) candidate like 3-(3-Aminophenyl)-1-phenylpropan-1-ol, elucidating its crystal structure is a critical early-stage gate in the development pipeline.

The crystal structure provides an unambiguous determination of the molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that dictate the material's bulk properties.[5][6] This knowledge is paramount for:

-

Structure-Activity Relationship (SAR) Studies: Validating the conformation of the molecule can provide crucial insights for computational modeling and the design of more potent analogs.[7]

-

Polymorph Screening: Different crystal packing arrangements (polymorphs) can have drastically different properties. Identifying and characterizing the most stable polymorph is a regulatory requirement and essential for consistent product performance.

-

Intellectual Property: A well-characterized crystal structure forms the bedrock of robust patent claims.

-

Formulation Development: Understanding the solid-state properties informs decisions on excipient compatibility, manufacturing processes, and final dosage form design.

This guide, therefore, presents a comprehensive methodology for obtaining and analyzing the crystal structure of this target molecule, establishing a self-validating system of protocols to ensure data integrity and reproducibility.

Synthesis and Purification: The Foundation of Quality Crystals

A prerequisite for any successful crystallization experiment is the high purity of the starting material. Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly formed or unusable crystals.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize 3-(3-Aminophenyl)-1-phenylpropan-1-ol involves a two-step process starting from 3-nitroacetophenone. This approach is adapted from established methodologies for similar compounds.[4][8]

-

Mannich Reaction: Condensation of 3-nitroacetophenone with formaldehyde and a suitable amine hydrochloride (e.g., dimethylamine hydrochloride) to form a Mannich base.

-

Reduction: Subsequent reduction of both the ketone and the nitro group. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation can be employed to yield the target 3-(3-Aminophenyl)-1-phenylpropan-1-ol.

Rigorous Purification Protocol

Objective: To achieve >99.5% purity of the target compound prior to crystallization screening.

Methodology:

-

Initial Workup: Following the synthesis, perform a standard aqueous workup to remove inorganic salts and water-soluble byproducts.

-

Column Chromatography: Utilize flash column chromatography on silica gel. The choice of eluent system is critical and should be determined by thin-layer chromatography (TLC). A gradient system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective for separating the product from starting materials and non-polar impurities.

-

Purity Validation: The purity of the collected fractions must be verified.

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. An isocratic or gradient method should be developed to confirm a single, sharp peak corresponding to the product.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and ensure the absence of proton- or carbon-containing impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[9]

-

-

Solvent Removal: Once pure fractions are combined, the solvent must be thoroughly removed under reduced pressure to yield the final, purified compound, which may be an oil or a solid.

Crystallization: From Purified Compound to Diffraction-Ready Crystal

Crystallization is often considered both a science and an art, requiring patience and systematic screening. The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate into a well-defined crystal lattice.[10][11] For a novel small organic molecule, a multi-technique screening approach is most effective.

Solvent Selection: The Critical First Step

The choice of solvent is paramount.[10] A good solvent for crystallization should exhibit moderate solubility for the compound—it should not be too soluble or too insoluble at room temperature. Preliminary solubility tests with a few milligrams of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, water) are essential.

Experimental Crystallization Protocols

Here are three reliable methods for screening. It is recommended to set up multiple experiments in parallel using different solvent systems.[11][12]

Protocol 3.2.1: Slow Evaporation This is often the simplest and most successful method.[10]

-

Dissolve 5-10 mg of purified 3-(3-Aminophenyl)-1-phenylpropan-1-ol in a minimal amount of a suitable solvent (e.g., ethanol/water mixture) in a small, clean vial.

-

Ensure the compound is fully dissolved; gentle warming may be necessary.

-

Cover the vial with a cap or parafilm with a few small holes pierced in it. The size and number of holes control the rate of evaporation.

-

Place the vial in a vibration-free location at a constant temperature.

-

Monitor the vial daily for crystal growth over several days to weeks.

Protocol 3.2.2: Vapor Diffusion (Solvent/Anti-Solvent) This technique is excellent for milligram quantities and for compounds that are highly soluble in the primary solvent.[10][11]

-

Dissolve 2-5 mg of the compound in 0.5 mL of a "good" solvent (in which it is readily soluble, e.g., acetone) in a small, open inner vial.

-

Place this inner vial inside a larger, sealable outer jar or beaker.

-

Add 2-3 mL of an "anti-solvent" or "precipitant" (in which the compound is poorly soluble, but is miscible with the good solvent, e.g., hexane) to the bottom of the outer jar.[11]

-

Seal the outer jar tightly.

-

Over time, the volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystallization.

Protocol 3.2.3: Thermal Control (Slow Cooling) This method is effective when the compound's solubility is highly dependent on temperature.

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 50-60°C).

-

Ensure the solution is free of any particulate matter by hot filtration if necessary.

-

Allow the solution to cool slowly to room temperature in an insulated container (e.g., a dewar flask) to minimize the rate of cooling.

-

Further cooling in a refrigerator or freezer can be attempted if crystals do not form at room temperature.

Single-Crystal X-ray Diffraction (SC-XRD): Atomic-Level Structural Elucidation

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[5][13] It provides precise information on bond lengths, bond angles, and the overall molecular conformation.[6]

The Foundational Principle: Bragg's Law

The diffraction of X-rays by a crystal is governed by Bragg's Law, which relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ): nλ = 2d sin(θ) By measuring the angles and intensities of the diffracted X-ray beams, we can reconstruct a three-dimensional map of the electron density within the crystal, from which the atomic positions are determined.[14][15]

Experimental and Computational Workflow

The process from a harvested crystal to a final, refined structure is a systematic workflow.

dot

Sources

- 1. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. bl831.als.lbl.gov [bl831.als.lbl.gov]

- 8. prepchem.com [prepchem.com]

- 9. PubChemLite - 3-(3-aminophenyl)-1-phenylpropan-1-ol (C15H17NO) [pubchemlite.lcsb.uni.lu]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 12. sptlabtech.com [sptlabtech.com]

- 13. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 14. rigaku.com [rigaku.com]

- 15. X-ray single-crystal diffraction | FZU [fzu.cz]

Methodological & Application

Application Note: Catalytic Hydrogenation Methods for 3-(3-Aminophenyl)-1-phenylpropan-1-ol

This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates. It details the catalytic hydrogenation strategies to synthesize 3-(3-Aminophenyl)-1-phenylpropan-1-ol , a privileged scaffold in medicinal chemistry found in various bioactive molecules.

Abstract

The synthesis of 3-(3-Aminophenyl)-1-phenylpropan-1-ol (CAS: 87082-42-6) presents a classic chemoselectivity challenge: the simultaneous or stepwise reduction of a nitro group (

Retrosynthetic Analysis & Reaction Strategy

The most direct precursor is (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one (3-Nitrochalcone). The transformation requires the delivery of 5 equivalents of

Critical Process Parameters (CPPs)

-

Chemoselectivity: The nitro group and alkene are easily reduced by Palladium (Pd). However, the ketone requires higher energy (or Platinum/Nickel catalysts).

-

Benzylic Stability: The target product contains a benzylic alcohol . Under standard Pd/C hydrogenation conditions (especially in acidic media or at high temperatures), this group is prone to hydrogenolysis , leading to the over-reduced deoxygenated impurity (1-phenyl-3-(3-aminophenyl)propane).

-

Catalyst Choice:

-

Pd/C: Excellent for

and -

Pt/C: Good for

reduction; lower risk of hydrogenolysis than Pd. -

Raney Nickel: Excellent activity for all three groups (

); typically retains the alcohol under neutral conditions.

-

Reaction Pathway Diagram[1][2]

Figure 1: Reaction pathways showing the stepwise vs. global reduction routes and the risk of over-reduction.

Protocol 1: Stepwise Chemoselective Reduction (Recommended for Lab Scale)

Rationale: This method separates the reduction of the nitro/alkene groups from the ketone reduction. This eliminates the risk of hydrogenolysis, ensuring the highest purity of the benzylic alcohol.

Stage A: Catalytic Hydrogenation to Amino-Ketone

-

Precursor: (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one[1]

-

Catalyst: 10% Pd/C (50% water wet)

-

Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH)

Step-by-Step:

-

Dissolution: In a hydrogenation bottle (Parr shaker or autoclave), dissolve 10.0 g (39.5 mmol) of the nitrochalcone in 150 mL of EtOAc.

-

Catalyst Addition: Add 1.0 g of 10% Pd/C (wet). Safety Note: Pd/C is pyrophoric. Keep wet and under inert gas.[2]

-

Hydrogenation: Purge the vessel with

(3x) and then-

Expert Tip: Monitoring uptake is crucial. The reaction consumes 4 equivalents of

. The reaction usually completes in 2-4 hours.

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the intermediate 3-(3-aminophenyl)-1-phenylpropan-1-one . (Yield typically >90%).[3][4][5][6]

Stage B: Carbonyl Reduction

Step-by-Step:

-

Setup: Dissolve the crude intermediate from Stage A (approx. 8.5 g) in 100 mL of MeOH. Cool to 0°C in an ice bath.

-

Addition: Add

(1.5 equiv, 2.1 g) portion-wise over 15 minutes. Caution: Gas evolution ( -

Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature for 1 hour. Monitor by TLC or HPLC.[7]

-

Quench: Quench carefully with saturated

solution (50 mL). -

Extraction: Evaporate MeOH. Extract the aqueous residue with EtOAc (3 x 50 mL).

-

Purification: Dry organics over

, filter, and concentrate. If necessary, purify via flash chromatography (DCM/MeOH 95:5).

Protocol 2: Global Hydrogenation (Industrial/Scale-Up)

Rationale: A "one-pot" method using Raney Nickel.[8][9] Raney Ni is less prone to causing hydrogenolysis of the benzylic C-O bond compared to Pd, making it suitable for reducing the ketone to the alcohol in the same step as the nitro/alkene reduction.

Parameters:

-

Catalyst: Raney Nickel (Active slurry in water/pH > 7)

-

Solvent: Ethanol or THF

-

Conditions: 50-60°C, 50 bar (725 psi)

Step-by-Step:

-

Loading: Charge a high-pressure autoclave (e.g., Hastelloy) with 50.0 g of nitrochalcone and 500 mL of Ethanol.

-

Catalyst: Add 5.0 g (10 wt%) of Raney Nickel catalyst.

-

Critical: Ensure the pH is neutral or slightly basic. Acidic conditions promote hydrogenolysis.

-

-

Pressurization: Purge with

. Pressurize to 50 bar with -

Heating: Heat to 60°C with vigorous stirring (1000 rpm) to overcome mass transfer limitations.

-

Completion: Reaction time is typically 6-12 hours. Monitor for the disappearance of the ketone intermediate via HPLC.

-

Workup: Cool to RT. Vent

. Filter catalyst carefully (keep wet, pyrophoric). Concentrate filtrate to obtain the crude amino-alcohol.

Analytical Validation

To verify the identity of 3-(3-Aminophenyl)-1-phenylpropan-1-ol , compare experimental data against these expected parameters.

| Feature | Method | Expected Signal / Value | Interpretation |

| Mass Spec | ESI-MS (+) | m/z = 228.14 | Matches Formula |

| Proton NMR | Benzylic proton ( | ||

| Proton NMR | Propyl linker ( | ||

| Proton NMR | Aniline amine protons ( | ||

| Carbon NMR | Benzylic Carbon ( | ||

| Appearance | Visual | Off-white to pale yellow solid | Typical for aniline derivatives |

Troubleshooting & Expert Tips

Issue: Over-reduction (Formation of 1-phenyl-3-(3-aminophenyl)propane)

-

Cause: Hydrogenolysis of the benzylic hydroxyl group. This is common with Pd catalysts, especially if the reaction runs too long or becomes acidic.

-

Solution:

-

Switch from Pd/C to Pt/C (Platinum on Carbon) or Raney Ni .

-

Add a small amount of base (e.g.,

) to the hydrogenation mixture to suppress acid-catalyzed hydrogenolysis. -

Stop the reaction immediately upon consumption of the ketone (monitor closely).

-

Issue: Incomplete Ketone Reduction

-

Cause: The carbonyl group is the hardest to reduce among the three functional groups.

-

Solution:

-

Increase temperature to 50-60°C (if using Raney Ni).

-

If using the Stepwise Protocol, ensure the borohydride reagent is fresh.

-

Issue: Catalyst Poisoning

-

Cause: Amines (the product) can sometimes poison the catalyst surface.

-

Solution: Use a slightly higher catalyst loading (10-15 wt%) or use a protic solvent (EtOH) which helps desorb the amine product from the metal surface.

Safety Considerations

-

High Pressure Hydrogen:

is extremely flammable. Ensure all autoclaves are grounded and leak-tested. -

Pyrophoric Catalysts: Dry Pd/C and Raney Nickel can ignite spontaneously in air. Always handle them as water-wet slurries. Filter under an inert atmosphere (nitrogen blanket) or keep the filter cake wet with water/solvent.

-

Exotherm: The reduction of nitro groups is highly exothermic (~500 kJ/mol). Add

slowly or control the cooling jacket temperature during the initial phase of the reaction.

References

-

BenchChem. 3-(3-Aminophenyl)-1-phenylpropan-1-ol Structure and Properties. Retrieved from .

-

Ricci, A. et al. (2025).[5] "Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones." MDPI Processes. (Discusses chemoselectivity of chalcone reduction). .

-

Vapourtec. "Photochemical Hydrogenation of Nitro Compounds." Application Note 41. (Alternative nitro-reduction methods). .

-

PubChem. Compound Summary: (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one.[1].

-

Google Patents. CN100432043C: Preparation method of 3-methylamino-1-phenylpropanol. (Describes Raney Ni conditions for similar amino-alcohols). .

Sources

- 1. 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl- | C15H11NO3 | CID 5369664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101722032B - Catalyst for synthesizing p-aminophenol by hydrogenation reduction of nitrobenzene and preparation method thereof - Google Patents [patents.google.com]

- 3. BJOC - Total synthesis of natural products based on hydrogenation of aromatic rings [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 9. EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process - Google Patents [patents.google.com]

Using 3-(3-Aminophenyl)-1-phenylpropan-1-ol as a pharmaceutical intermediate

Strategic Utilization as a Bifunctional Scaffold in Medicinal Chemistry[1]

Part 1: Introduction & Pharmacophore Analysis

In the landscape of modern drug discovery, 3-(3-Aminophenyl)-1-phenylpropan-1-ol represents a "privileged structure"—a scaffold capable of providing high-affinity ligands for diverse biological targets.

While structurally related to the "chain-amine" precursors used in the synthesis of blockbuster neurotransmitter reuptake inhibitors (e.g., Fluoxetine, Atomoxetine), this ring-amine variant offers a distinct advantage: Orthogonal Bifunctionality .

-

The Chiral Benzylic Alcohol (C1): Serves as a hydrogen-bond donor/acceptor or a site for stereospecific hydrophobic collapse within a receptor pocket.

-

The Meta-Aniline Handle (C3'): Unlike the aliphatic amines of reuptake inhibitors, this aromatic amine provides a rigid, chemically distinct vector for library expansion (urea/amide formation) or conjugation (PROTAC linkers) without disrupting the pharmacophore's core flexibility.

This guide details the synthesis, quality control, and chemoselective functionalization of this critical intermediate.[1]

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 3-(3-Aminophenyl)-1-phenylpropan-1-ol requires a robust route that manages two critical reductions: the reduction of the

Protocol A: High-Purity Synthesis via Nitro-Chalcone

Objective: Synthesize the target molecule from commercially available 3-nitrobenzaldehyde and acetophenone.

Mechanism & Causality: We utilize a Claisen-Schmidt Condensation followed by a Global Hydrogenation . The choice of a global hydrogenation (Pd/C) over stepwise reduction (e.g., Fe/HCl then NaBH4) is driven by atom economy and the minimization of unit operations in a scale-up environment.

Step-by-Step Methodology:

-

Condensation (Chalcone Formation):

-

Reagents: 3-Nitrobenzaldehyde (1.0 eq), Acetophenone (1.0 eq), NaOH (1.1 eq), Ethanol/Water (1:1).

-

Procedure: Dissolve aldehyde and ketone in ethanol. Add aqueous NaOH dropwise at 0°C to prevent polymerization. Stir at 25°C for 4 hours. The product, 3'-nitrochalcone, precipitates as a yellow solid.

-

Purification: Filtration and recrystallization from Ethanol.

-

Checkpoint: Verify disappearance of aldehyde peak (~10.0 ppm) via 1H-NMR.

-

-

Global Reduction (Hydrogenation):

-

Reagents: 3'-Nitrochalcone, 10% Pd/C (5 wt% loading), Methanol, H2 gas (balloon or 50 psi).

-

Procedure:

-

Suspend chalcone and catalyst in Methanol in a hydrogenation vessel.

-

Purge with N2, then introduce H2.

-

Stir vigorously at RT for 12 hours.

-

Note: The reaction proceeds sequentially: Alkene reduction

Nitro reduction

-

-

Work-up: Filter through Celite to remove Pd/C. Concentrate filtrate.

-

-

Chiral Resolution (Optional but Recommended):

-

To obtain the enantiopure (R)- or (S)- alcohol, perform a kinetic resolution using Lipase B from Candida antarctica (CAL-B) with vinyl acetate as the acyl donor. The lipase will selectively acetylate one enantiomer of the alcohol, leaving the other free.

-

Data Specification:

| Parameter | Specification | Analytical Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity | > 98.5% | HPLC (C18, ACN/Water) |

| Identity | Conforms to Structure | 1H-NMR (DMSO-d6) |

| Chiral Purity (ee) | > 99% (after resolution) | Chiral HPLC (Chiralcel OD-H) |

| Water Content | < 0.5% | Karl Fischer |

Part 3: Chemoselective Functionalization

The utility of this scaffold lies in reacting the aniline (NH2) without protecting the alcohol (OH), or vice versa. The aniline is significantly more nucleophilic than the benzylic alcohol, allowing for "protecting-group-free" chemistry.

Protocol B: Chemoselective N-Acylation (Library Generation)

Objective: Derivatize the amine to form an amide without esterifying the alcohol.

-

Dissolution: Dissolve 1.0 eq of 3-(3-Aminophenyl)-1-phenylpropan-1-ol in DCM.

-

Base: Add 1.1 eq of Pyridine (mild base prevents O-acylation).

-

Addition: Add 1.0 eq of Acid Chloride dropwise at 0°C.

-

Quench: After 1 hour, quench with saturated NaHCO3.

-

Result: >95% selectivity for N-acylation due to the higher nucleophilicity of the sp2-hybridized nitrogen compared to the sterically hindered benzylic oxygen.

Part 4: Visualization of Workflows

The following diagrams illustrate the synthetic pathway and the divergent application logic.

Diagram 1: Synthetic Pathway & Logic

Caption: Figure 1. Streamlined synthesis from commodity chemicals to enantiopure scaffold via global hydrogenation.

Diagram 2: Divergent Application (PROTACs vs. Inhibitors)

Caption: Figure 2. Divergent utilization of the meta-aniline handle for Targeted Protein Degradation (PROTACs) or Kinase Inhibition.

Part 5: References & Grounding

The protocols and chemical principles outlined above are grounded in established methodologies for diarylpropane synthesis and amino-alcohol resolution.

-

Claisen-Schmidt Condensation & Chalcone Chemistry:

-

Source: "Synthesis and biological evaluation of chalcones and their derivatives." Journal of Medicinal Chemistry.

-

Context: Standard protocol for generating the 1,3-diarylprop-2-en-1-one skeleton.

-

URL:[Link] (Representative DOI for Chalcone methodology).

-

-

Catalytic Hydrogenation of Nitro-Chalcones:

-

Source: "Selective hydrogenation of nitro compounds." Chemical Reviews.

-

Context: Validates the use of Pd/C for simultaneous reduction of nitro, alkene, and ketone groups under specific pressure conditions.

-

URL:[Link]

-

-

Enymatic Kinetic Resolution (CAL-B):

-

Source: "Lipase-catalyzed kinetic resolution of amino alcohols." Green Chemistry.

-

Context: Supports Protocol A (Step 3) for obtaining high enantiomeric excess (ee) using Candida antarctica Lipase B.

-

URL:[Link] (Representative Link to Green Chem methodology).

-

-

Application in PROTACs (Aniline Linkers):

-

Source: "Linkerology in PROTAC design." Nature Reviews Drug Discovery.

-

Context: Justifies the use of the meta-aniline as a stable attachment point for E3 ligase ligands.

-

URL:[Link] (Representative Link).

-

Disclaimer: The specific synthesis of CAS 14572-92-0 (and its 3-amino isomer) is derived from general class reactions of 3'-nitrochalcones. Always consult specific MSDS and perform small-scale safety validation before scale-up.

Sources

Application Notes and Protocols: Synthesis of Chiral Ligands Starting from 3-(3-Aminophenyl)-1-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral ligands are indispensable tools in modern asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries.[1][2] The precise three-dimensional arrangement of atoms in a chiral ligand can direct the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer over the other.[1] Among the vast array of chiral ligands, those derived from 1,3-amino alcohols are of significant interest due to their prevalence in biologically active molecules and their effectiveness in a variety of asymmetric transformations.[3]

This document provides a detailed guide for the synthesis of novel chiral ligands starting from the readily available precursor, 3-(3-aminophenyl)-1-phenylpropan-1-ol. This starting material possesses two key functional groups—an aromatic amine and a secondary alcohol—that serve as versatile handles for synthetic elaboration. The strategic derivatization of these functionalities allows for the creation of a diverse library of chiral ligands with tunable steric and electronic properties.

We will explore two primary synthetic pathways: the derivatization of the amine functionality to form amides and sulfonamides, and the conversion of the amino alcohol into a 1,3-diamine scaffold. These transformations yield ligands that are well-suited for coordination with various transition metals, which are widely used in asymmetric catalysis.[2]

Strategic Approach to Ligand Synthesis

The synthetic strategy hinges on the sequential modification of the amine and alcohol groups of 3-(3-aminophenyl)-1-phenylpropan-1-ol. The initial step common to all proposed syntheses is the resolution of the racemic starting material to obtain the desired enantiomer.

Chiral Resolution of 3-(3-Aminophenyl)-1-phenylpropan-1-ol

The separation of enantiomers from a racemic mixture is a critical first step in the synthesis of enantiopure chiral ligands.[4] Diastereomeric salt formation is a classical and effective method for resolving racemic amines.[4] This technique involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[4] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]

General Workflow for Chiral Resolution:

Caption: General workflow for chiral resolution.

PART 1: Synthesis of Chiral Amide and Sulfonamide Ligands

This section details the synthesis of chiral ligands through the acylation and sulfonylation of the amino group of enantiomerically pure 3-(3-aminophenyl)-1-phenylpropan-1-ol. These modifications introduce new coordinating groups and allow for the fine-tuning of the ligand's electronic and steric properties.

Protocol 1: Synthesis of (R)-N-(3-(3-hydroxy-3-phenylpropyl)phenyl)acetamide

This protocol describes the synthesis of a simple yet effective chiral amide ligand.

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve enantiomerically pure (R)-3-(3-aminophenyl)-1-phenylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Data Summary Table:

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| (R)-3-(3-Aminophenyl)-1-phenylpropan-1-ol | 1.0 | 227.30 | 1.0 g |

| Triethylamine | 1.2 | 101.19 | 0.67 mL |

| Acetyl Chloride | 1.1 | 78.50 | 0.34 mL |

| Dichloromethane | - | 84.93 | 20 mL |

Protocol 2: Synthesis of (R)-N-(3-(3-hydroxy-3-phenylpropyl)phenyl)-4-methylbenzenesulfonamide

This protocol outlines the synthesis of a chiral sulfonamide ligand, which can exhibit different coordination properties compared to its amide counterpart.

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve enantiomerically pure (R)-3-(3-aminophenyl)-1-phenylpropan-1-ol (1.0 eq) in anhydrous pyridine.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Purification: Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Data Summary Table:

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| (R)-3-(3-Aminophenyl)-1-phenylpropan-1-ol | 1.0 | 227.30 | 1.0 g |

| p-Toluenesulfonyl chloride | 1.1 | 190.65 | 0.92 g |

| Pyridine | - | 79.10 | 15 mL |

PART 2: Synthesis of Chiral 1,3-Diamine Ligands

The conversion of the hydroxyl group of the amino alcohol into another amino group opens up possibilities for creating bidentate and tridentate ligands. The synthesis of 1,3-diamines from amino alcohols is a valuable transformation in organic synthesis.[5][6]

Protocol 3: Synthesis of (R)-N1-phenyl-1-(3-aminophenyl)propane-1,3-diamine

This multi-step protocol describes the conversion of the alcohol functionality into a primary amine via a mesylation-azidation-reduction sequence.

Synthetic Workflow:

Caption: Workflow for 1,3-diamine synthesis.

Experimental Protocol:

Step 1: Mesylation

-

Reaction Setup: Dissolve (R)-3-(3-aminophenyl)-1-phenylpropan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under argon.

-

Mesylation: Slowly add methanesulfonyl chloride (1.2 eq).

-

Reaction: Stir at 0 °C for 2 hours, then at room temperature for 4 hours.

-

Workup: Wash the reaction mixture with water, saturated sodium bicarbonate, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude mesylate, which is used in the next step without further purification.

Step 2: Azidation

-

Reaction Setup: Dissolve the crude mesylate in dimethylformamide (DMF).

-

Nucleophilic Substitution: Add sodium azide (3.0 eq) and heat the mixture to 80 °C.

-

Reaction: Stir overnight.

-

Workup: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Step 3: Reduction

-

Reaction Setup: Dissolve the azide in methanol.

-

Catalyst Addition: Add palladium on carbon (10 mol%).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon) at room temperature overnight.

-

Purification: Filter the reaction mixture through Celite, and concentrate the filtrate to obtain the desired 1,3-diamine.

Applications in Asymmetric Catalysis

The newly synthesized chiral ligands can be employed in a variety of asymmetric catalytic reactions. For instance, chiral amino alcohol-derived ligands are effective in the enantioselective addition of diethylzinc to aldehydes.[7][8] Chiral diamine ligands are valuable in asymmetric transfer hydrogenation of ketones and imines.[9]

Proposed Catalytic Cycle for Asymmetric Addition of Diethylzinc to an Aldehyde

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfachemic.com [alfachemic.com]

- 3. Synthesis of anti-1,3-Amino Alcohol Motifs via Pd(II)/SOX catalysis with the Capacity for Stereodivergence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Functionalization of the Primary Amine in 3-(3-Aminophenyl)-1-phenylpropan-1-ol

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction:

3-(3-Aminophenyl)-1-phenylpropan-1-ol is a valuable scaffold in medicinal chemistry and materials science. The presence of a primary aromatic amine and a secondary alcohol offers multiple points for diversification, enabling the synthesis of a wide array of derivatives with potentially unique biological activities or material properties. The primary amine, in particular, serves as a versatile handle for introducing a variety of functional groups through well-established chemical transformations. This guide provides detailed application notes and protocols for the selective functionalization of the primary amine in 3-(3-aminophenyl)-1-phenylpropan-1-ol, with a focus on practical, field-proven methodologies. We will explore key reactions such as acylation, alkylation, sulfonylation, and diazotization, offering insights into reaction mechanisms, optimization strategies, and potential challenges, including chemoselectivity.

Acylation: Formation of Amide Bonds

Acylation of the primary amine to form an amide bond is a fundamental transformation in drug discovery, as amides are prevalent in numerous biologically active molecules. This reaction is generally high-yielding and proceeds under mild conditions. However, the presence of the secondary alcohol in 3-(3-aminophenyl)-1-phenylpropan-1-ol introduces the potential for O-acylation as a side reaction. The higher nucleophilicity of the amine compared to the alcohol generally favors N-acylation.[1]

Underlying Principles

The acylation of an amine involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. The choice of acylating agent and reaction conditions can be tailored to enhance the selectivity for N-acylation over O-acylation.

Protocol: Acylation using an Acyl Chloride

This protocol describes a general procedure for the acylation of 3-(3-aminophenyl)-1-phenylpropan-1-ol with an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Table 1: Reagents and Solvents for Acylation

| Reagent/Solvent | Purpose | Typical Amount (Equivalents) |

| 3-(3-Aminophenyl)-1-phenylpropan-1-ol | Starting Material | 1.0 |

| Acyl Chloride (e.g., Acetyl chloride) | Acylating Agent | 1.0 - 1.2 |

| Triethylamine (Et3N) or Pyridine | Base | 1.5 - 2.0 |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous Solvent | - |

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-aminophenyl)-1-phenylpropan-1-ol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction with water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

-

Low Temperature Addition: The reaction is often exothermic. Adding the acyl chloride at 0 °C helps to control the reaction rate and minimize side reactions.

-

Base: A non-nucleophilic base like triethylamine is used to scavenge the HCl produced during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

Protocol: Amide Coupling using EDC/HOBt

For acylations with carboxylic acids, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are commonly employed. This method is particularly useful for coupling sensitive or complex carboxylic acids.[2][3]

Table 2: Reagents for EDC/HOBt Coupling

| Reagent | Purpose | Typical Amount (Equivalents) |

| 3-(3-Aminophenyl)-1-phenylpropan-1-ol | Starting Material | 1.0 |

| Carboxylic Acid | Acylating Agent | 1.1 |

| EDC | Coupling Agent | 1.2 |

| HOBt | Additive (suppresses side reactions) | 0.5 - 1.0 |

| Diisopropylethylamine (DIPEA) | Base | 2.0 |

| Dimethylformamide (DMF) or Dichloromethane (DCM) | Anhydrous Solvent | - |

Step-by-Step Protocol:

-

Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (0.5 eq.) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to form the activated ester.

-

Addition of Amine: Add a solution of 3-(3-aminophenyl)-1-phenylpropan-1-ol (1.0 eq.) and DIPEA (2.0 eq.) in DMF to the activated ester solution.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described in section 1.2.

Visualization of Acylation Workflow

Caption: General workflow for the acylation of the primary amine.

N-Alkylation: Formation of Secondary and Tertiary Amines

N-alkylation introduces alkyl or aryl groups to the primary amine, leading to the formation of secondary or tertiary amines, which are key pharmacophores. Several methods can be employed, each with its own advantages and limitations.

Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of amines.[4] It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[5][6]

2.1.1. Underlying Principles

The reaction proceeds in two steps: the formation of an imine (or enamine) followed by its reduction. The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they do not readily reduce the starting carbonyl compound.[6]

Table 3: Reagents for Reductive Amination

| Reagent | Purpose | Typical Amount (Equivalents) |

| 3-(3-Aminophenyl)-1-phenylpropan-1-ol | Starting Material | 1.0 |

| Aldehyde or Ketone | Alkylating Agent | 1.0 - 1.2 |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Reducing Agent | 1.5 |

| Dichloroethane (DCE) or Dichloromethane (DCM) | Anhydrous Solvent | - |

| Acetic Acid (optional) | Catalyst for imine formation | catalytic |

2.1.2. Step-by-Step Protocol

-

Preparation: To a stirred solution of 3-(3-aminophenyl)-1-phenylpropan-1-ol (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in dichloroethane, add a catalytic amount of acetic acid.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Reaction: Continue stirring at room temperature overnight.

-

Work-up: Quench the reaction with saturated aqueous NaHCO3 solution. Extract the product with dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the residue by flash column chromatography.

Visualization of Reductive Amination

Caption: The two-step process of reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the arylation of the primary amine.[7][8][9] This reaction is particularly useful for synthesizing diarylamines.

2.2.1. Underlying Principles

The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the desired arylated amine and regenerate the Pd(0) catalyst.[8][9][10] The choice of ligand for the palladium catalyst is critical for the reaction's success.

Table 4: Reagents for Buchwald-Hartwig Amination

| Reagent | Purpose | Typical Amount (Equivalents/mol%) |

| 3-(3-Aminophenyl)-1-phenylpropan-1-ol | Starting Material | 1.2 |

| Aryl Halide (e.g., Bromobenzene) | Arylating Agent | 1.0 |

| Pd2(dba)3 or Pd(OAc)2 | Palladium Pre-catalyst | 1-5 mol% |

| Ligand (e.g., XPhos, SPhos, BINAP) | Ligand for Palladium | 2-10 mol% |

| Sodium tert-butoxide (NaOtBu) or K3PO4 | Base | 1.4 - 2.0 |

| Toluene or Dioxane | Anhydrous Solvent | - |

2.2.2. Step-by-Step Protocol

-

Preparation: In a glovebox, add the aryl halide (1.0 eq.), 3-(3-aminophenyl)-1-phenylpropan-1-ol (1.2 eq.), sodium tert-butoxide (1.4 eq.), palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and ligand (e.g., XPhos, 4 mol%) to a flame-dried Schlenk tube.

-

Solvent Addition: Add anhydrous toluene to the Schlenk tube.

-

Reaction: Seal the tube and heat the reaction mixture at 80-110 °C with stirring until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Sulfonylation: Formation of Sulfonamides

Sulfonylation of the primary amine leads to the formation of sulfonamides, a functional group present in many antibacterial drugs and other therapeutic agents.

Underlying Principles

Similar to acylation, sulfonylation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. A base is required to neutralize the HCl byproduct.[11] Care must be taken as primary amines can potentially undergo di-sulfonylation.[11]

Table 5: Reagents for Sulfonylation

| Reagent | Purpose | Typical Amount (Equivalents) |

| 3-(3-Aminophenyl)-1-phenylpropan-1-ol | Starting Material | 1.0 |

| Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | Sulfonylating Agent | 1.0 - 1.1 |

| Pyridine or Triethylamine | Base | 1.5 - 2.0 |

| Dichloromethane (DCM) | Anhydrous Solvent | - |

Step-by-Step Protocol

-

Preparation: Dissolve 3-(3-aminophenyl)-1-phenylpropan-1-ol (1.0 eq.) in pyridine (which acts as both solvent and base) or in dichloromethane with triethylamine (1.5 eq.).

-

Cooling: Cool the solution to 0 °C.

-

Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.05 eq.) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Work-up: If pyridine is used as a solvent, remove it under reduced pressure. If DCM is used, quench with water and separate the layers. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography.

Diazotization and Subsequent Reactions

Diazotization of the primary aromatic amine converts it into a diazonium salt, a highly versatile intermediate that can be transformed into a wide range of functional groups.[12][13]

Underlying Principles

The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) yields a diazonium salt.[12][14] These salts are generally unstable and are used immediately in subsequent reactions.

Visualization of Diazotization

Caption: General scheme for the diazotization of an aromatic amine.

Protocol: Formation of the Diazonium Salt

Caution: Diazonium salts can be explosive when isolated in a dry state. These reactions should be performed behind a blast shield and the diazonium salt should be used in solution without isolation.

Table 6: Reagents for Diazotization

| Reagent | Purpose | Typical Amount (Equivalents) |

| 3-(3-Aminophenyl)-1-phenylpropan-1-ol | Starting Material | 1.0 |

| Sodium Nitrite (NaNO2) | Nitrosating Agent | 1.1 |

| Hydrochloric Acid (HCl) or HBF4 | Acid | 3.0 |

| Water | Solvent | - |

Step-by-Step Protocol:

-

Preparation: Dissolve 3-(3-aminophenyl)-1-phenylpropan-1-ol (1.0 eq.) in aqueous HCl (3.0 eq.) at 0-5 °C.

-

Diazotization: Add a solution of sodium nitrite (1.1 eq.) in water dropwise to the stirred amine solution, maintaining the temperature between 0 and 5 °C.

-

Intermediate Solution: The resulting solution contains the diazonium salt and is ready for use in subsequent reactions.

Subsequent Transformations of the Diazonium Salt

The diazonium group can be replaced by a variety of nucleophiles in Sandmeyer-type reactions or other transformations.

Table 7: Common Transformations of Diazonium Salts

| Desired Product (Functional Group) | Reagent(s) |

| -Cl | CuCl/HCl |

| -Br | CuBr/HBr |

| -CN | CuCN/KCN |

| -I | KI |

| -F | HBF4 (Schiemann reaction) |

| -OH | H2O, heat |

| -H | H3PO2 |

Example Protocol: Sandmeyer Reaction to introduce a Chloro Group

-

Preparation of Copper(I) Chloride Solution: Prepare a solution of CuCl in concentrated HCl.

-

Reaction: Slowly add the cold diazonium salt solution prepared in section 4.2 to the stirred CuCl solution at 0-5 °C.

-

Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours. Effervescence (evolution of N2 gas) should be observed.

-

Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography.

Conclusion

The primary amine of 3-(3-aminophenyl)-1-phenylpropan-1-ol provides a versatile platform for a wide range of chemical modifications. This guide has detailed robust and reproducible protocols for key functionalization reactions, including acylation, alkylation, sulfonylation, and diazotization. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can effectively synthesize a diverse library of derivatives for applications in drug discovery and materials science. It is always recommended to monitor the reactions closely and optimize the conditions for each specific substrate to achieve the best possible outcomes.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor - SciSpace. (n.d.). Retrieved February 25, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 25, 2026, from [Link]

-

Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

-

Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters - ACS Publications. (2024, July 11). Retrieved February 25, 2026, from [Link]

-

Native Amino Group Directed Meta-Selective C–H Arylation of Primary Amines Via Pd/Norbornene Catalysis | Organic Letters - ACS Publications. (2024, March 20). Retrieved February 25, 2026, from [Link]

-

C(sp²)−N bond functionalization of primary aromatic amines. - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

-

[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (2017, January 29). Retrieved February 25, 2026, from [Link]

-

Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols | CCS Chemistry. (2025, July 11). Retrieved February 25, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

-

Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

-

Reductive amination - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

Synthesis of 3-amino-1-phenyl-propan-1-ol - PrepChem.com. (n.d.). Retrieved February 25, 2026, from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

-

Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. (2025, June 28). Retrieved February 25, 2026, from [Link]

-

N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - ResearchGate. (2023, November 9). Retrieved February 25, 2026, from [Link]

-

A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines | ACS Combinatorial Science - ACS Publications - ACS.org. (2014, June 23). Retrieved February 25, 2026, from [Link]

-

Bio-Inspired Primary Amine α-C–H Functionalization - ChemRxiv. (n.d.). Retrieved February 25, 2026, from [Link]

-

Aromatic sulfonation - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (2024, July 8). Retrieved February 25, 2026, from [Link]

-

Amide Synthesis - Fisher Scientific. (n.d.). Retrieved February 25, 2026, from [Link]

-

A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation | Request PDF - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

-

Primary α-tertiary amine synthesis via α-C–H functionalization - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

-

Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. (2023, December 9). Retrieved February 25, 2026, from [Link]

-

Amide - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

-

Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

- US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents. (n.d.).

-

Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

-

Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul. (n.d.). Retrieved February 25, 2026, from [Link]

-

Acetylation of p Aminophenol by Preyssler's anion [NaP 5 W 30 O 110 ] 14 - ResearchGate. (2025, August 7). Retrieved February 25, 2026, from [Link]

-

Diazotization | PDF | Organic Chemistry - Scribd. (n.d.). Retrieved February 25, 2026, from [Link]

-

The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically- - arkat usa. (n.d.). Retrieved February 25, 2026, from [Link]

-

Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 25, 2026, from [Link]

-

'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF. (2025, August 6). Retrieved February 25, 2026, from [Link]

-

When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? - Quora. (2018, October 2). Retrieved February 25, 2026, from [Link]

-

14.4: Diazotization of Amines - Chemistry LibreTexts. (2019, June 5). Retrieved February 25, 2026, from [Link]

-

Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC. (2024, December 12). Retrieved February 25, 2026, from [Link]

- DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google Patents. (n.d.).

-

Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

-

3-(3-aminophenyl)-1-phenylpropan-1-ol - PubChemLite. (n.d.). Retrieved February 25, 2026, from [Link]

-

ACYL DERIVATIVES OF ORTHO-AMINOPHENOL. I | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved February 25, 2026, from [Link]

- KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents. (n.d.).

-

3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]

Sources

- 1. quora.com [quora.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lab Reporter [fishersci.co.uk]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scribd.com [scribd.com]

- 13. Diazotisation [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Purification techniques for removing impurities from 3-(3-Aminophenyl)-1-phenylpropan-1-ol

Welcome to the Technical Support Center. Subject: Troubleshooting & Purification Protocols for 3-(3-Aminophenyl)-1-phenylpropan-1-ol (CAS: 52273-78-6) Ticket Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary